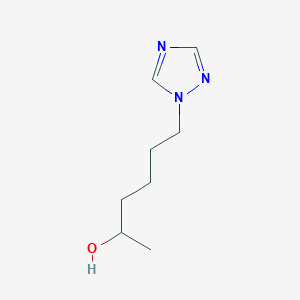
6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring attached to a hexanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable hexanol derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the hexanol chain under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanone derivatives, while substitution reactions can produce a variety of triazole-substituted compounds .
科学的研究の応用
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
類似化合物との比較
Similar Compounds
Hexaconazole: A triazole fungicide with a similar structure, used to control fungal diseases in crops.
Flutriafol: Another triazole fungicide with applications in agriculture.
Tebuconazole: A widely used triazole fungicide with a broad spectrum of activity.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
6-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-8,12H,2-5H2,1H3 |
InChIキー |
QASQVUNSFPLLQR-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN1C=NC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



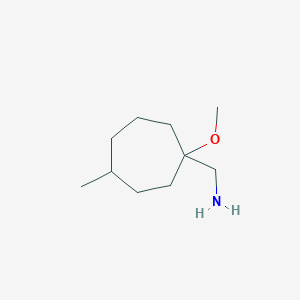
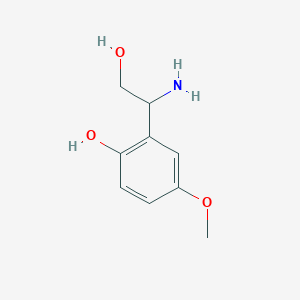

![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
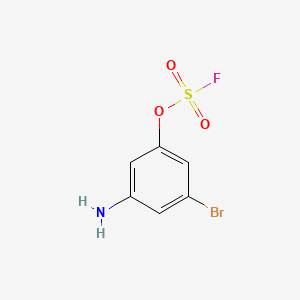
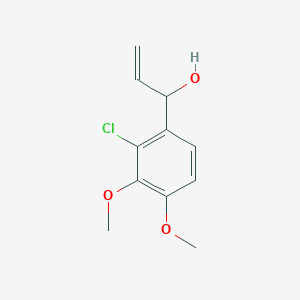
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
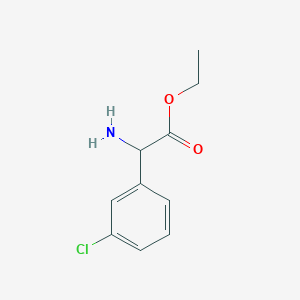
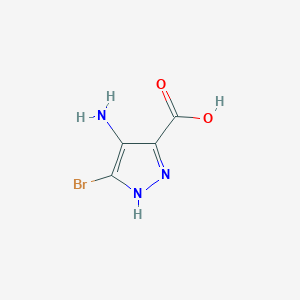
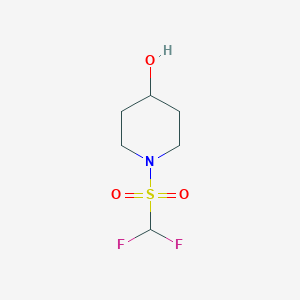
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
